molecular formula C20H19N7O B2482870 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034602-41-8

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2482870
CAS No.: 2034602-41-8
M. Wt: 373.42
InChI Key: JWMQNYBFKOZIMC-UHFFFAOYSA-N
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Description

5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H19N7O and its molecular weight is 373.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

5-Methyl-N-((1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)methyl)-1-Phenyl-1H-Pyrazole-4-Carboxamide and its derivatives have been extensively studied for their synthesis and structural characterization. Hassan, Hafez, and Osman (2014) explored the synthesis of similar pyrazole and pyrimidine derivatives, focusing on their structural properties using spectral data like IR, MS, 1H-NMR, and 13C-NMR. These compounds were synthesized through reactions involving hydrazine hydrate in ethanol and other reactants, highlighting their complex chemical nature (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Research into the cytotoxic properties of pyrazole derivatives has been conducted to understand their potential as anticancer agents. A study by Martins et al. (2002) synthesized similar compounds and evaluated their cytotoxic activities, indicating potential applications in cancer research (Martins et al., 2002).

Inhibitory Properties

Li et al. (2008) investigated the herbicidal activity of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which share a structural similarity with the compound . Their research showed that these compounds could inhibit protoporphyrinogen oxidase, a key enzyme in plant metabolism, suggesting potential applications in agriculture (Li et al., 2008).

Antimycobacterial Activity

The antimycobacterial properties of related compounds, specifically N-phenylpyrazine-2-carboxamides, were studied by Zítko et al. (2013). They discovered that these compounds showed significant activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Zítko et al., 2013).

Bacteriocidal and Pesticidal Activities

Hu et al. (2011) reported the microwave-assisted synthesis of tetrazolyl pyrazole amides, similar to the compound . These compounds exhibited bacteriocidal, pesticidal, herbicidal, and antimicrobial activities, showcasing their broad-spectrum utility in different fields of research (Hu et al., 2011).

Properties

IUPAC Name

5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMQNYBFKOZIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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